molecular formula C17H17N5O B12518097 N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-61-8

N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12518097
CAS No.: 651769-61-8
M. Wt: 307.35 g/mol
InChI Key: RYDACGJXQJAWIA-UHFFFAOYSA-N
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Description

N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound that features a tetrazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, sodium azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative. This can be achieved through a condensation reaction, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential drug candidate due to its bioisosteric properties, which can improve the pharmacokinetic and pharmacodynamic profiles of drugs.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.

    Material Science: It can be utilized in the development of novel materials with specific electronic or photonic properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide
  • N-[2-(Propan-2-yl)phenyl]-5-(2H-tetrazol-4-yl)benzamide
  • N-[2-(Propan-2-yl)phenyl]-4-(1H-tetrazol-5-yl)benzamide

Uniqueness

N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the tetrazole ring enhances its stability and bioavailability compared to similar compounds with different ring systems or substitution patterns.

Properties

CAS No.

651769-61-8

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C17H17N5O/c1-11(2)14-5-3-4-6-15(14)18-17(23)13-9-7-12(8-10-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22)

InChI Key

RYDACGJXQJAWIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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